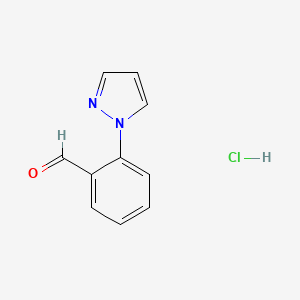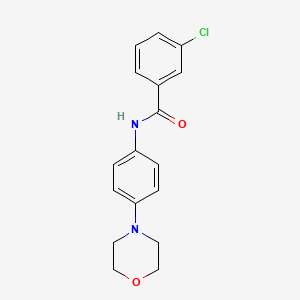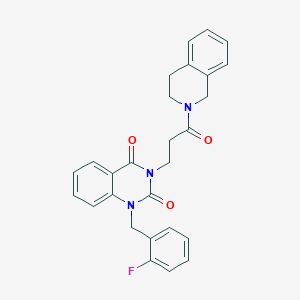
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is an organic compound that merges structural features from isoquinoline and quinazoline families
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with commercially available starting materials. Key steps might include:
N-Alkylation: : An isoquinoline derivative may be alkylated using a suitable alkyl halide in the presence of a base.
Condensation Reactions: : The resultant intermediate can undergo condensation reactions to introduce the oxopropyl group and subsequently the fluorobenzyl moiety.
Cyclization: : The final cyclization step can be induced under acidic or basic conditions to form the quinazoline dione core.
Industrial Production Methods
For large-scale production, optimizing reaction conditions for yield and purity is essential. Industrial methods would focus on efficient synthesis routes, possibly using catalytic methods to minimize waste and reduce costs. Solvent choice, temperature control, and reaction time optimization are crucial aspects.
化学反応の分析
Types of Reactions
Oxidation: : The compound could undergo oxidation reactions, where the isoquinoline or quinazoline ring could be targeted.
Reduction: : Reduction reactions could be used to modify functional groups on the quinazoline dione core.
Substitution: : The fluorobenzyl group allows for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide in appropriate solvents.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents.
Substitution: : Nucleophiles like amines or electrophiles such as acyl chlorides in solvent environments that facilitate these reactions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : Typically oxidized quinazoline derivatives.
Reduction: : Reduced analogs with altered electronic properties.
Substitution: : Modified compounds where the fluorobenzyl group or other functional groups are replaced.
科学的研究の応用
Chemistry: : As a reagent in synthetic organic chemistry for developing new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent in cancer treatment, given its structural analogy to bioactive quinazoline derivatives.
Industry: : Possible applications in developing new coatings or materials due to its chemical stability and functional properties.
作用機序
This compound may exert effects through:
Molecular Targets: : Binding to specific proteins or enzymes, possibly inhibiting their function.
Pathways: : Modulating biochemical pathways involved in cell growth or apoptosis, typical for compounds with anticancer potential.
類似化合物との比較
Similar Compounds
Gefitinib: : A quinazoline-based anticancer drug.
Erlotinib: : Another quinazoline derivative with similar bioactivity.
Highlighting Uniqueness
Structural Features: : The unique combination of dihydroisoquinolin-2(1H)-yl and fluorobenzyl groups distinguishes it from other quinazoline derivatives.
Potential: : The specific substituents may confer unique binding properties and biological activities.
特性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBBLMEJFHYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
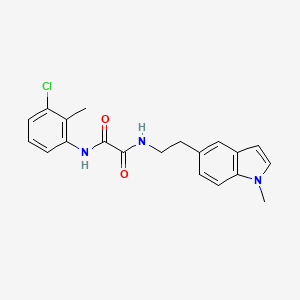

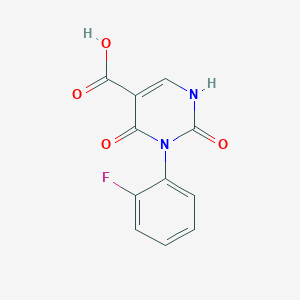
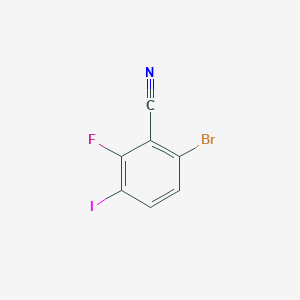
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
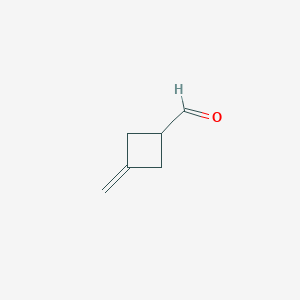
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
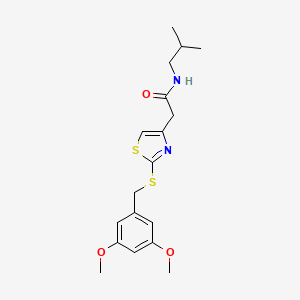
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
